molecular formula C18H17ClN2O7S2 B2683169 Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931700-73-1

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2683169
CAS No.: 931700-73-1
M. Wt: 472.91
InChI Key: QEOLDKZTXSNBTL-UHFFFAOYSA-N
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Description

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the thiophene sulfonyl chloride: This can be achieved by reacting 5-chlorothiophene with chlorosulfonic acid.

    Coupling with the pyrimidine derivative: The thiophene sulfonyl chloride is then reacted with a pyrimidine derivative under basic conditions to form the sulfonylated pyrimidine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. It can also interact with cell surface receptors, triggering signaling pathways that lead to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an anti-inflammatory or anticancer agent.

Comparison with Similar Compounds

Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and may have similar chemical reactivity and biological activity.

    Pyrimidine derivatives: Compounds with a pyrimidine core can have similar applications in drug discovery and development.

    Sulfonylated compounds: These compounds contain a sulfonyl group, which can confer similar chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which allows it to interact with a wide range of biological targets and undergo diverse chemical reactions.

Properties

IUPAC Name

methyl 6-[(5-chlorothiophen-2-yl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O7S2/c1-27-12-7-9(3-4-11(12)22)16-15(17(23)28-2)10(20-18(24)21-16)8-30(25,26)14-6-5-13(19)29-14/h3-7,16,22H,8H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOLDKZTXSNBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(S3)Cl)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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